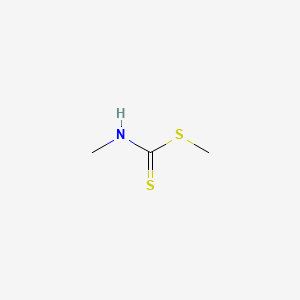

Carbamodithioic acid, methyl-, methyl ester

Description

Contextualization of Dithiocarbamate (B8719985) Chemistry in Modern Research

Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds that have been a subject of extensive research for approximately 150 years. mdpi.com Characterized by the R₂NCS₂⁻ functional group, they are readily synthesized from primary or secondary amines and carbon disulfide, often in aqueous solutions with high atom efficiency. mdpi.comnih.gov This accessibility has contributed to their widespread investigation and application.

In modern research, dithiocarbamates are primarily recognized for their exceptional ability to act as mono-anionic, bidentate chelating ligands, forming stable complexes with a vast array of elements, including all transition metals and most main group, lanthanide, and actinide elements. mdpi.combenthamdirect.com The stability of these complexes is partly attributed to the resonance delocalization of the nitrogen lone pair electrons onto the sulfur atoms, which allows them to stabilize metals in various oxidation states. nih.govbenthamdirect.com This versatile chelating property is the foundation for their use in diverse scientific fields. wisdomlib.org

The applications of dithiocarbamate chemistry are broad, spanning from agriculture, where they are used as pesticides and fungicides, to materials science, where they serve as single-source precursors for nanoscale metal sulfides and capping agents for nanomaterials. mdpi.comwisdomlib.orga2zjournals.com In medicine, dithiocarbamate complexes have been explored for their anti-cancer and antibacterial properties, and have been utilized in PET-imaging. benthamdirect.coma2zjournals.com Their utility also extends to industrial processes, such as accelerating vulcanization. nih.gov The continuous development of dithiocarbamate chemistry highlights their enduring relevance and adaptability in addressing contemporary scientific challenges. mdpi.com

Historical Trajectories of Carbamodithioic acid, methyl-, methyl ester Research

The chemistry of dithiocarbamates dates back to the early 20th century, with their first commercial application as fungicides occurring during World War II. nih.gov Research into specific derivatives, such as this compound (also known as methyl N-methyldithiocarbamate), is situated within the broader historical development of dithiocarbamate-based agrochemicals.

The direct precursors to this ester, methyldithiocarbamate salts like metam (B94612) sodium (sodium N-methyldithiocarbamate) and metam potassium (potassium N-methyldithiocarbamate), became prominent agricultural pesticides. epa.govca.gov Metam sodium was first registered in the United States in 1975, followed by the registration of metam potassium for similar uses. epa.gov These compounds are valued as soil fumigants because they decompose in the soil to produce methyl isothiocyanate (MITC), the primary active and volatile pesticidal agent. epa.goveastman.comepa.gov

Academic and industrial research into this compound, has logically followed the trajectory of its parent salts. Investigations into the synthesis, chemical properties, and potential transformation pathways of the ester are critical for understanding the complete environmental fate and behavior of widely used methyldithiocarbamate fumigants. As such, its research history is intrinsically linked to the regulatory and scientific scrutiny of its more commercially prevalent precursors.

Multidisciplinary Research Significance of this compound

The multidisciplinary significance of this compound, stems from its position within the dithiocarbamate family and its direct relationship to major agricultural fumigants. Its importance can be observed in several key research areas:

Agricultural and Environmental Chemistry : As a methylated derivative of methyldithiocarbamic acid, the compound is a subject of interest in studies concerning the environmental transformation and degradation of metam sodium and metam potassium. epa.govca.gov Understanding the formation, stability, and eventual fate of such esters is crucial for comprehensive environmental risk assessments of these pesticides. Research in this area investigates its impact on soil microbial communities, nitrogen transformation, and potential for groundwater contamination. epa.govnih.gov

Coordination Chemistry : Like other dithiocarbamates, this compound, and its parent ligand can form coordination complexes with various metal ions. wisdomlib.org The study of these complexes contributes to the fundamental understanding of ligand behavior and the development of new materials with specific electronic or catalytic properties. mdpi.com

Synthetic Organic Chemistry : The synthesis of dithiocarbamate esters, including the methyl ester of methyl-, carbamodithioic acid, provides accessible routes to organosulfur compounds. The conventional synthesis involves the reaction of methylamine (B109427) with carbon disulfide in an alkaline medium, followed by methylation. vulcanchem.com These synthetic methods are themselves a subject of study to optimize yield and purity.

Toxicology and Biochemistry : Given that its precursor, metam sodium, is classified as a probable human carcinogen and its degradate, MITC, is acutely toxic, the toxicological profile of related compounds like the methyl ester is of significant interest. epa.govca.gov Research may focus on its potential as a metabolite and its biological activity in various systems.

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound, is driven by several interconnected objectives aimed at fully characterizing the compound and understanding its role in various chemical and biological systems.

The primary objectives include:

Synthesis and Structural Characterization : A fundamental goal is to develop and refine efficient synthetic routes to the pure compound. vulcanchem.com A key objective is the detailed characterization of its molecular structure and properties using modern analytical techniques. This includes spectroscopic methods to confirm its identity and purity.

Investigation of Chemical Reactivity : Researchers aim to understand the compound's stability, reactivity, and decomposition pathways under various environmental conditions (e.g., in soil and water). This is critical for predicting its environmental persistence and fate following the application of related fumigants. epa.goveastman.com

Elucidation of Biological Activity : A significant area of inquiry involves assessing the biological effects of the compound. This aligns with the broader research into dithiocarbamates as biologically active molecules, with studies designed to determine any potential fungicidal, herbicidal, or other pesticidal properties, as well as its toxicological impact on non-target organisms. a2zjournals.comepa.gov

Exploring Coordination Chemistry : Academic studies often focus on the compound's potential as a ligand in coordination chemistry. The objective is to synthesize and characterize novel metal complexes, investigating their structural, electronic, and potentially catalytic properties, which could lead to new applications in materials science or as precursors for other valuable compounds. mdpi.comwisdomlib.org

Data Tables

Table 1: Chemical Identity and Nomenclature of this compound

| Identifier | Value |

| IUPAC Name | methyl N-methylcarbamodithioate |

| Synonyms | S-methyl N-methyldithiocarbamate, N,S-dimethyldithiocarbamate |

| Molecular Formula | C₃H₇NS₂ |

| Molecular Weight | 121.224 g/mol |

Table 2: Spectroscopic Data for this compound. vulcanchem.com

| Spectroscopy Type | Wavenumber/Chemical Shift | Assignment |

| FTIR | 1,450–1,500 cm⁻¹ | C–N stretch |

| FTIR | 950–1,050 cm⁻¹ | C=S stretch |

| ¹H NMR | δ 2.45 ppm | N–CH₃ |

| ¹H NMR | δ 3.12 ppm | S–CH₃ |

| ¹³C NMR | δ 32.1 ppm | N–CH₃ |

| ¹³C NMR | δ 45.8 ppm | S–CH₃ |

| ¹³C NMR | δ 195.3 ppm | C=S |

Properties

IUPAC Name |

methyl N-methylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c1-4-3(5)6-2/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTJXOLPHDGBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156478 | |

| Record name | Carbamodithioic acid, methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-11-1 | |

| Record name | N,S-Dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamodithioic acid, methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,S-DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7DJ6KQ6N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Precursor Pathways of Carbamodithioic Acid, Methyl , Methyl Ester

Established Synthetic Routes to Carbamodithioic acid, methyl-, methyl ester

The production of methyl N-methyldithiocarbamate traditionally follows a well-established, two-step pathway that is a specific application of general dithiocarbamate (B8719985) synthesis.

The classical synthesis of this compound involves two primary stages:

Formation of a Dithiocarbamate Salt: The process begins with the reaction of methylamine (B109427) (CH₃NH₂) with carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding salt, sodium N-methyldithiocarbamate (also known as Metam (B94612) sodium). wikipedia.orggoogle.com This intermediate salt is a stable, water-soluble solid. wikipedia.org The reaction is an exothermic nucleophilic addition of the amine to the carbon disulfide. google.com

Reaction: CH₃NH₂ + CS₂ + NaOH → CH₃NHC(S)S⁻Na⁺ + H₂O wikipedia.org

S-Alkylation (Esterification): The dithiocarbamate salt is then alkylated to form the methyl ester. This is achieved by reacting the salt with a methylating agent. researchgate.net Methyl iodide (CH₃I) is a standard reagent for this step, effectively displacing the sodium ion and forming a stable S-methyl ester. libretexts.org

Reaction: CH₃NHC(S)S⁻Na⁺ + CH₃I → CH₃NHC(S)SCH₃ + NaI

This classical route is a robust and widely understood method for producing a variety of dithiocarbamate esters.

Optimizing the synthesis of methyl N-methyldithiocarbamate is crucial for industrial applications to maximize yield and purity while ensuring safety and cost-effectiveness. Key parameters are controlled during the formation of the intermediate salt and the final esterification step.

Key Optimization Parameters:

| Parameter | Optimal Condition/Consideration | Rationale |

| Temperature Control | Maintain temperature between 10-30°C during the initial reaction of methylamine and CS₂. google.com | The initial formation of N-methyldithiocarbamic acid is highly exothermic. Proper cooling is essential to prevent side reactions and ensure product stability. google.com |

| Molar Ratio of Reactants | Use a molar ratio of carbon disulfide to methylamine between 0.9:1 and 1.0:1. | This range helps to minimize unreacted starting materials, simplifying purification and reducing waste. |

| Reagent Addition | Add the base (e.g., sodium hydroxide solution) dropwise after the initial reaction between the amine and carbon disulfide. | This prevents premature neutralization and allows for the complete formation of the N-methyldithiocarbamic acid intermediate before salt formation. |

| pH Control | Maintain the pH of the solution between 6 and 10 during the neutralization step. google.com | Controlling the pH is important for the stability of the dithiocarbamate salt and for achieving high conversion rates. google.com |

| Reaction Time | Allow 2-3 hours for the initial reaction and an additional 2 hours after the addition of the base for the salt formation to complete. google.com | Sufficient reaction time ensures the reaction proceeds to completion, maximizing the yield of the intermediate salt. google.com |

Continuous production methods, such as those using microchannel reactors, have been proposed for similar syntheses to improve control over exothermic reactions, reduce energy consumption, and increase yield and purity compared to traditional batch processes. cetjournal.it

Novel and Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for dithiocarbamate synthesis. These approaches aim to reduce the use of hazardous solvents, minimize waste, and employ catalytic systems.

While the classical synthesis does not strictly require a catalyst, modern variations for dithiocarbamate production often employ catalytic systems to enhance efficiency and mildness of reaction conditions. Transition metal catalysts, particularly those based on nickel, have been developed for highly selective N-methylation of amines, which is a related field. chemrxiv.org For the esterification step, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction between the aqueous dithiocarbamate salt and the organic alkylating agent, improving reaction rates and yields under milder conditions. nih.gov Acid catalysts are also commonly employed in the preparation of methyl esters from carboxylic acids and methanol (B129727), a principle that can be adapted for related syntheses. google.comnih.gov

A significant advancement in green chemistry is the development of solvent-free synthetic methods. nih.gov For dithiocarbamate synthesis, one-pot, solvent-free reactions have been shown to be highly efficient. nih.gov These methods involve directly mixing the amine, carbon disulfide, and an alkyl halide. The absence of a solvent reduces waste, simplifies the work-up procedure, and is often more economically and environmentally feasible. nih.gov

Comparison of Synthetic Methodologies:

| Methodology | Advantages | Disadvantages |

| Classical Synthesis | Well-established, reliable, high yields often achievable. | Often requires organic solvents, can be energy-intensive, may use toxic reagents. |

| Catalyst-Mediated | Can proceed under milder conditions, potentially higher selectivity, catalyst may be reusable. chemrxiv.org | Catalyst cost, potential for product contamination with metal residues. |

| Solvent-Free | Environmentally friendly (reduces waste), simplified purification, cost-effective. nih.govnih.gov | May require precise temperature control for exothermic reactions, mixing can be challenging with solid reagents. |

Exploration of Precursor Chemistry in the Synthesis of this compound

The synthesis of methyl N-methyldithiocarbamate is fundamentally governed by the chemical properties of its three key precursors: methylamine, carbon disulfide, and a methylating agent.

Methylamine (CH₃NH₂): As a primary amine, methylamine acts as the N-nucleophile. researchgate.net The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon atom of carbon disulfide. Its basicity and nucleophilicity are central to the formation of the dithiocarbamate intermediate.

Carbon Disulfide (CS₂): This molecule serves as the source of the dithiocarboxylate group (-CS₂⁻). The carbon atom in CS₂ is electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net The reaction of amines with CS₂ is a cornerstone of dithiocarbamate chemistry. researchgate.net In moist soil, the intermediate sodium N-methyldithiocarbamate rapidly decomposes into methyl isothiocyanate (MITC), which is the primary active biocide. epa.govusda.govepa.gov

Methylating Agents (e.g., Methyl Iodide, CH₃I): These are electrophilic compounds used in the final S-alkylation step. Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion. libretexts.orgacs.org The reaction is a nucleophilic substitution where the sulfur atom of the dithiocarbamate anion attacks the methyl group of the methylating agent. libretexts.org The reactivity of methylamine itself with methyl iodide is extensive; an excess of methyl iodide can lead to progressive methylation of the amine to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. libretexts.orgvedantu.com This highlights the importance of controlling stoichiometry and reaction conditions to ensure selective S-methylation of the dithiocarbamate intermediate.

Mechanistic Investigations of Methylamine and Carbon Disulfide Reactions

The synthesis originates with the reaction between methylamine (CH₃NH₂) and carbon disulfide (CS₂). This reaction is a classic example of nucleophilic addition. The nitrogen atom in methylamine possesses a lone pair of electrons, rendering it nucleophilic. Conversely, the carbon atom in carbon disulfide is electrophilic due to the electron-withdrawing effect of the two sulfur atoms.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of carbon disulfide.

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a zwitterionic intermediate, N-methyldithiocarbamate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the sulfur atoms, resulting in the formation of N-methyldithiocarbamic acid.

CH₃NH₂ + CS₂ + NaOH → CH₃NHCS₂Na + H₂O wikipedia.org

This reaction is typically exothermic, and controlling the temperature is crucial to prevent side reactions and ensure a high yield of the dithiocarbamate salt. google.com

Role of Methyl Halides in Esterification Reactions

Once the N-methyldithiocarbamate salt is formed, the final step in synthesizing this compound is esterification. This is achieved by reacting the salt with a methyl halide, such as methyl iodide (CH₃I), methyl bromide (CH₃Br), or methyl chloride (CH₃Cl).

This reaction is a nucleophilic substitution, specifically an S-alkylation proceeding via an Sₙ2 mechanism. The dithiocarbamate anion is a potent sulfur nucleophile that attacks the electrophilic methyl group of the methyl halide, displacing the halide ion as a leaving group.

The efficiency of this reaction is significantly influenced by the nature of the leaving group on the methyl halide. The reactivity trend for the halides is I⁻ > Br⁻ > Cl⁻, which is consistent with their leaving group ability. researchgate.net Research investigating the effect of different halide groups on the yield of dithiocarbamates has shown that alkyl iodides consistently provide the best yields compared to the corresponding bromides and chlorides. researchgate.net

| Alkyl Halide Type | Relative Reactivity | Typical Yield | Reference |

|---|---|---|---|

| Alkyl Iodide (e.g., Methyl Iodide) | High | Best | researchgate.net |

| Alkyl Bromide (e.g., Methyl Bromide) | Medium | Good | researchgate.net |

| Alkyl Chloride (e.g., Methyl Chloride) | Low | Moderate | researchgate.net |

Derivatization Strategies and Analogue Synthesis for this compound

The fundamental synthetic route for this compound provides a versatile platform for creating a wide array of structural analogues. Derivatization can be strategically targeted at either the nitrogen or the sulfur atoms of the dithiocarbamate core.

Structure-Directed Modifications at the Nitrogen Center

Modifications at the nitrogen center are achieved by substituting the initial primary amine precursor, methylamine, with other primary or secondary amines. This allows for the introduction of diverse alkyl, aryl, or heterocyclic moieties at the nitrogen atom, leading to a large family of N-substituted dithiocarbamate esters. researchgate.net

The general synthetic protocol remains the same: the chosen amine is reacted with carbon disulfide, typically in the presence of a base, to form the intermediate dithiocarbamate salt. This salt is then alkylated with a methyl halide to yield the corresponding N-substituted, S-methyl dithiocarbamate ester. nih.govorganic-chemistry.org

| Amine Precursor | Resulting N-Substituent | Product Class |

|---|---|---|

| Ethylamine | Ethyl | N-Ethyl-S-methyl dithiocarbamate |

| Aniline | Phenyl | N-Phenyl-S-methyl dithiocarbamate |

| Dimethylamine | Di-methyl | N,N-Dimethyl-S-methyl dithiocarbamate |

| Piperidine | Pentamethylene (cyclic) | S-Methyl piperidine-1-carbodithioate |

Sulfur Atom Functionalization and Its Synthetic Implications

Functionalization at the sulfur atom primarily involves varying the electrophile used in the esterification step. While this compound is synthesized using a methyl halide, a wide range of other S-alkyl or S-aryl dithiocarbamate esters can be produced by employing different alkylating or arylating agents.

Instead of methyl iodide, other electrophiles such as ethyl bromide, benzyl (B1604629) chloride, or propargyl bromide can be used to introduce different functional groups onto the sulfur atom. researchgate.net This S-alkylation strategy is highly efficient and allows for the synthesis of dithiocarbamate esters with tailored properties. The choice of alkylating agent dictates the nature of the ester group, leading to a diverse library of compounds. researchgate.net

| Alkylating Agent | Resulting S-Ester Group | Product Example (from N-methyldithiocarbamate) |

|---|---|---|

| Methyl Iodide | Methyl | This compound |

| Ethyl Bromide | Ethyl | Carbamodithioic acid, methyl-, ethyl ester |

| Benzyl Chloride | Benzyl | Carbamodithioic acid, methyl-, benzyl ester |

| Allyl Bromide | Allyl | Carbamodithioic acid, methyl-, allyl ester |

Theoretical and Computational Chemistry Investigations of Carbamodithioic Acid, Methyl , Methyl Ester

Quantum Chemical Calculations of Carbamodithioic acid, methyl-, methyl ester

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For "this compound," these calculations can predict its geometry, stability, and the distribution of electrons within the molecule.

For instance, DFT calculations on dithiocarbazate Schiff bases and organotin(IV) complexes of N-methyl-N-hydroxyethyldithiocarbamate have been performed using functionals like B3LYP with various basis sets. nih.govnih.gov These studies consistently show a planar geometry around the dithiocarbamate (B8719985) core, a feature that is expected to be present in "this compound" as well. The planarity arises from the delocalization of the nitrogen lone pair electrons across the N-C=S system.

The molecular electrostatic potential (MEP) is another key aspect of the electronic structure that can be determined via DFT. The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack. In dithiocarbamates, the sulfur atoms of the C=S group typically exhibit a negative electrostatic potential, indicating their nucleophilic character. nih.gov Conversely, the hydrogen atoms of the methyl groups would display a positive potential.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Geometry around N-C(S)S | Planar | DFT studies on various dithiocarbamate derivatives. |

| Electron Density | High on the C=S sulfur atom | MEP analysis of related dithiocarbamate compounds. nih.gov |

| Dipole Moment | Moderate | General properties of carbamates and dithiocarbamates. |

This table is predictive and based on computational studies of structurally similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In studies of related dithiocarbamate compounds, the HOMO is typically localized on the dithiocarbamate moiety, with significant contributions from the sulfur atoms. mdpi.com The LUMO, on the other hand, is often distributed over the N-C=S system. For "this compound," a similar distribution is anticipated. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on comparable molecules suggest that dithiocarbamates are reactive species with versatile coordination chemistry. nih.gov

Natural Bond Orbital (NBO) analysis can further illuminate the bonding characteristics. Such analyses on related systems reveal strong delocalization of the nitrogen lone pair into the π* orbital of the C=S bond, which contributes to the partial double bond character of the C-N bond and the planarity of the dithiocarbamate group.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Primarily on the sulfur atoms of the dithiocarbamate group | Potential for nucleophilic attack at the sulfur atoms |

| LUMO | Distributed over the N-C=S system | Susceptibility to nucleophilic attack at the carbon of the C=S group |

| HOMO-LUMO Gap | Relatively small | Indicates a chemically reactive molecule |

This table is predictive and based on computational studies of structurally similar molecules.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of a molecule is defined by the rotation around its single bonds. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers that separate them.

A key conformational feature of "this compound" is the rotation around the C-N bond. Due to the delocalization of the nitrogen lone pair, this bond has a significant partial double bond character, which results in a substantial rotational barrier. This restricted rotation can lead to the existence of distinct rotational isomers (rotamers).

Computational studies on amides and thioamides, which share this structural feature, have shown that the rotational barriers around the C-N bond are typically in the range of 15-22 kcal/mol. researchgate.net For N-methyl-substituted amides and thioamides, these barriers have been calculated at various levels of theory, providing insight into the factors that influence their magnitude. nih.gov In the case of "this compound," a similar barrier height is expected, leading to slow interconversion between the possible rotamers at room temperature.

The potential energy surface for this rotation would show two minima corresponding to the stable rotamers and a transition state at the energy maximum. The relative energies of the rotamers would be influenced by steric interactions between the substituents on the nitrogen and the sulfur atoms.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize or destabilize different conformers and transition states to varying degrees, thereby altering the conformational equilibrium and rotational barriers.

Computational studies on the effect of solvents on the rotational barrier of "methyl N,N-dimethylcarbamate" have shown that the barrier height is relatively insensitive to the polarity of the solvent. nih.gov This is in contrast to amides, where the rotational barrier generally increases with solvent polarity. The lower sensitivity of carbamates to solvent effects is attributed to a smaller change in the molecular dipole moment upon rotation around the C-N bond. nih.gov

For "this compound," it is plausible that a similar modest influence of solvent polarity on the C-N rotational barrier would be observed. However, specific interactions, such as hydrogen bonding with protic solvents, could have a more pronounced effect on the conformational preferences. The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), in quantum chemical calculations allows for the theoretical investigation of these solvent effects. rsc.org

Reactivity Prediction and Reaction Mechanism Simulation

Computational chemistry is a valuable tool for predicting the reactivity of molecules and for simulating the mechanisms of chemical reactions.

Based on the molecular orbital analysis, the sulfur atoms of "this compound" are predicted to be the primary sites for electrophilic attack, while the carbon atom of the thiocarbonyl group (C=S) is a likely site for nucleophilic attack. The nitrogen atom, due to the delocalization of its lone pair, is expected to be less nucleophilic than in a simple amine.

Simulations of reaction mechanisms involving dithiocarbamates often employ DFT to map out the potential energy surface of the reaction. This involves locating the transition state structures and calculating the activation energies for different reaction pathways. For example, in the context of dithiocarbamate decomposition or their reactions with other molecules, computational studies can help to elucidate the step-by-step mechanism and identify the rate-determining step. While specific reaction mechanism simulations for "this compound" are not documented, the methodologies applied to similar systems, such as the study of dimethyl carbonate synthesis from methyl carbamate (B1207046), provide a framework for how such investigations could be conducted. researchgate.net

Nucleophilic and Electrophilic Sites Identification

A thorough analysis of the nucleophilic and electrophilic sites of a molecule is fundamental to understanding its reactivity. Such studies typically involve computational methods like Density Functional Theory (DFT) to calculate molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and atomic partial charges.

For this compound, it can be hypothesized that the sulfur atoms of the dithiocarbamate group and the nitrogen atom would exhibit nucleophilic character due to the presence of lone pairs of electrons. Conversely, the carbon atom of the thiocarbonyl group (C=S) would be expected to be an electrophilic center. However, without specific computational studies, the precise localization and quantification of these reactive sites through MEP maps and frontier orbital analysis remain speculative for this specific compound.

Table 1: Hypothetical Nucleophilic and Electrophilic Sites of this compound

| Site | Type | Expected Justification |

| Thiocarbonyl Sulfur (S) | Nucleophilic | Lone pair electrons |

| Ester Sulfur (S) | Nucleophilic | Lone pair electrons |

| Nitrogen (N) | Nucleophilic | Lone pair electrons |

| Thiocarbonyl Carbon (C) | Electrophilic | Electron deficiency due to adjacent electronegative atoms |

Note: This table is based on general chemical principles of dithiocarbamates and is not derived from specific computational data for the target molecule.

Computational Modeling of Proposed Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms, determining transition state energies, and predicting reaction kinetics. For this compound, potential reactions of interest could include hydrolysis, oxidation, or reactions with various electrophiles and nucleophiles.

While general reaction mechanisms for dithiocarbamates are known, such as their decomposition to isothiocyanates, specific computational modeling of these pathways for the methyl ester derivative, including the calculation of activation energies and the identification of intermediates and transition states, has not been reported in the reviewed literature.

Ligand-Binding Predictions and Coordination Chemistry Simulations for this compound

Dithiocarbamates are well-known for their ability to act as versatile ligands, forming stable complexes with a wide range of metal ions. mdpi.comnih.gov The two sulfur atoms of the dithiocarbamate moiety can chelate to a metal center, a property that is exploited in various applications, including materials science and medicine. mdpi.com

Computational simulations, such as molecular docking and molecular dynamics, are instrumental in predicting the binding affinity and mode of interaction between a ligand and a metal ion or a protein active site. For this compound, it is expected to act as a bidentate ligand through its two sulfur atoms. nih.gov However, specific simulation studies detailing its coordination preferences with different metal ions, the geometries of the resulting complexes, and the energetics of these interactions are not available.

Table 2: Predicted Coordination Properties of this compound

| Property | Prediction |

| Coordination Mode | Bidentate (chelating) |

| Donor Atoms | Two Sulfur atoms |

| Potential Metal Partners | Transition metals (e.g., Cu, Zn, Ni, Fe) |

Note: This table represents expected behavior based on the general coordination chemistry of dithiocarbamates and lacks specific simulation data for this compound.

Advanced Spectroscopic and Analytical Methodologies for Carbamodithioic Acid, Methyl , Methyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-resolution 1H (proton) and 13C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the methyl methylcarbamodithioate (B1230727) molecule. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are used for structural assignment. nih.gov

In a typical deuterated solvent like CDCl3, the 1H NMR spectrum is expected to show distinct signals for the two different methyl groups: the N-methyl (N-CH3) and the S-methyl (S-CH3). The proton on the nitrogen atom (N-H) would also produce a signal, which can be broad and its chemical shift may vary depending on concentration and solvent.

The 13C NMR spectrum provides complementary information, showing separate signals for the N-methyl carbon, the S-methyl carbon, and the dithiocarbamate (B8719985) carbon (N-C=S). The chemical shift of the N-C=S carbon is particularly characteristic and appears significantly downfield.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Carbamodithioic acid, methyl-, methyl ester

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1H | S-CH₃ | 2.5 - 2.8 | Singlet |

| N-CH₃ | 3.0 - 3.3 | Singlet (may show coupling to N-H) | |

| N-H | Variable (e.g., 5.0 - 8.0) | Broad Singlet | |

| 13C | S-CH₃ | 15 - 20 | Quartet |

| N-CH₃ | 30 - 40 | Quartet |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are powerful tools for determining the connectivity of atoms within a molecule, resolving signal overlap, and confirming structural assignments. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals couplings between protons, typically those on adjacent carbons. For methyl methylcarbamodithioate, a COSY experiment would be expected to show a correlation between the N-H proton and the N-CH3 protons, confirming their proximity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the S-CH3 proton signal to the S-CH3 carbon signal, and the N-CH3 proton signal to the N-CH3 carbon signal. This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this molecule, an HMBC experiment would be expected to show a correlation from the N-CH3 protons to the dithiocarbamate carbon (N-C=S) and from the S-CH3 protons to the dithiocarbamate carbon, confirming the core structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govnih.gov These techniques are excellent for identifying specific functional groups present in a compound. currentseparations.com

The IR spectrum of dithiocarbamates is characterized by several key absorption bands. nih.govsysrevpharm.org The most significant are the "thioureide" band, which has a high degree of C-N double bond character, and the C-S stretching vibrations. ajrconline.orgbiotech-asia.org

ν(C-N) Stretching (Thioureide Band): This is a strong band typically appearing in the 1450–1550 cm⁻¹ region. researchgate.net Its position is sensitive to the electronic properties of the substituents on the nitrogen atom. The partial double bond character of the C-N bond, due to resonance, causes this vibration to appear at a higher frequency than a typical C-N single bond. ajrconline.org

ν(C-S) Stretching: Dithiocarbamates show characteristic bands for the C-S single and double bonds. A strong, single band is often observed in the 950–1050 cm⁻¹ region, which is primarily associated with the symmetric C-S stretching vibration. sysrevpharm.orgajrconline.org Another band related to the asymmetric C=S stretch can also be observed.

Table 2: Characteristic IR Absorption Frequencies for the Dithiocarbamate Moiety

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(N-H) | N-H stretching | 3100 - 3400 | Medium-Broad |

| ν(C-H) | C-H stretching (methyl) | 2850 - 3000 | Medium-Strong |

| ν(C-N) | "Thioureide" C-N stretching | 1450 - 1550 | Strong |

| δ(C-H) | C-H bending (methyl) | 1380 - 1470 | Medium |

| ν(C-S) | C-S stretching | 950 - 1050 | Strong |

IR spectroscopy can provide evidence of intermolecular interactions, such as hydrogen bonding. In the case of methyl methylcarbamodithioate, the N-H group can act as a hydrogen bond donor. The position and shape of the ν(N-H) stretching band are sensitive to these interactions. In a concentrated solution or in the solid state, this band may appear broader and at a lower frequency compared to a dilute solution in a non-polar solvent, indicating the presence of hydrogen bonding.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental composition and confirmation of the molecular formula. researchgate.net For this compound (C3H7NS2), the exact mass can be precisely determined.

When the molecule is ionized in the mass spectrometer, typically by electron impact (EI), the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.orgmiamioh.edu The analysis of these fragments provides a "fingerprint" that helps to confirm the structure.

Key expected fragmentation pathways for methyl methylcarbamodithioate include:

Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (N and S) is common. This could lead to the loss of a methyl radical (•CH3) or a thiomethyl radical (•SCH3).

Cleavage of the C-S bond: Fragmentation can occur at the C-S single bond, leading to the formation of characteristic ions.

**Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₃H₇NS₂) **

| Proposed Fragment Ion | Formula | Predicted m/z | Possible Origin |

|---|---|---|---|

| [M]⁺ | [C₃H₇NS₂]⁺ | 121 | Molecular Ion |

| [M - •CH₃]⁺ | [C₂H₄NS₂]⁺ | 106 | Loss of a methyl group |

| [M - •SCH₃]⁺ | [C₂H₄NS]⁺ | 74 | Loss of a thiomethyl radical |

| [CH₃NCSH]⁺ | [C₂H₄NS]⁺ | 74 | Rearrangement and fragmentation |

| [CH₃NCS]⁺ | [C₂H₃NS]⁺ | 73 | Methyl isothiocyanate ion |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of "this compound" by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which allows for the determination of the elemental formula of a compound.

The molecular formula for "this compound" is C₃H₇NS₂. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ³²S), can be determined with high precision. This calculated value serves as a benchmark for experimental measurements. High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, are employed to experimentally verify this mass, confirming the elemental composition and distinguishing the compound from isomers or other molecules with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₇NS₂ |

| Theoretical Monoisotopic Mass | 120.99207 Da |

| Common Experimental Technique | Electrospray Ionization (ESI) coupled with TOF or Orbitrap |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For "this compound," MS/MS experiments provide valuable insights into its connectivity and functional groups.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺• of the compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. General fragmentation rules for esters and thiocarbamates suggest that the most likely cleavage points would be the C-S, S-C, and C-N bonds. libretexts.orgmiamioh.edu For analogous compounds like methyl dimethyldithiocarbamate, a major observed fragment corresponds to the loss of the S-methyl group ([M - SCH₃]⁺). nih.gov Applying this to "this compound," a similar fragmentation pathway is expected.

Proposed Key Fragmentation Pathways:

Loss of the S-methyl radical: Cleavage of the S-CH₃ bond results in a stable fragment ion.

Loss of the methylthio radical: Fission of the C-S bond leads to the loss of a •SCH₃ radical.

Alpha-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group (C=S) is a common pathway for this class of compounds.

These fragmentation patterns allow researchers to piece together the molecular structure and confirm the identity of the compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 121 [M]⁺• | [CH₃NCS]⁺• | •SCH₃ | Indicates the presence of a methylthio ester group. |

| 121 [M]⁺• | [CH₃NHC=S]⁺ | •CH₃ | Confirms the N-methyl group. |

| 121 [M]⁺• | [C₂H₄NS]⁺ | •SH | Represents a rearrangement followed by fragmentation. |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography and diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of "this compound."

Single-Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction (SC-XRD) offers the most accurate and detailed structural information, provided that a suitable single crystal of the compound can be grown. researchgate.net This technique has been successfully applied to complexes and derivatives containing the methylcarbamodithioate moiety.

For instance, the crystal structure of a related complex, [(Methylcarbamothioyl)disulfanyl]methyl N-methylcarbamodithioate, has been determined using SC-XRD. researchgate.net The study revealed detailed crystallographic parameters that describe the unit cell and the arrangement of molecules within the crystal lattice. Such data is invaluable for understanding the steric and electronic properties of the N-methylcarbamodithioate group in a solid-state environment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₂S₅ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.188 (1) |

| b (Å) | 7.884 (2) |

| c (Å) | 10.219 (2) |

| α (°) | 101.23 (3) |

| β (°) | 96.85 (3) |

| γ (°) | 102.74 (3) |

| Volume (ų) | 546.0 (2) |

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline materials. It is particularly useful when growing single crystals of sufficient size and quality is not feasible. rsc.org PXRD is widely used for phase identification, quantitative analysis, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure.

Different polymorphs of a compound can exhibit distinct physical properties, and PXRD is the primary tool for their identification and characterization. The diffraction pattern obtained from a PXRD experiment is a unique fingerprint of a specific crystalline phase. While specific studies on the polymorphism of "this compound" are not widely reported, the methodology has been applied to other dithiocarbamates to correlate their structure with reactivity. nih.gov By comparing the experimental powder pattern of a bulk sample to patterns calculated from single-crystal data or to patterns from known polymorphs, one can identify the crystalline form present. This is crucial for ensuring the consistency and quality of the material in research and potential applications.

Chemical Reactivity and Mechanistic Studies of Carbamodithioic Acid, Methyl , Methyl Ester

Hydrolysis and Degradation Pathways of Carbamodithioic acid, methyl-, methyl ester

Dithiocarbamate (B8719985) esters are known to undergo decomposition in aqueous environments, a process that is significantly influenced by factors such as pH and temperature. The primary degradation pathway for N-methyldithiocarbamates in the environment is through hydrolysis to form methyl isothiocyanate (MITC). usda.govca.gov

The decomposition of the closely related sodium N-methyldithiocarbamate (metam sodium) in soil is rapid, with a reported half-life of approximately 23 minutes. epa.gov This rapid degradation underscores the inherent instability of the N-methyldithiocarbamate structure in environmental conditions. The primary product of this decomposition is the volatile and reactive methyl isothiocyanate (MITC). usda.govusda.gov The conversion of metam (B94612) sodium to MITC is considered a rapid abiotic decomposition process. usda.gov

In aqueous solutions, the stability of dithiocarbamates is pH-dependent. For example, metam sodium is relatively stable in alkaline conditions (pH > 8.8) but readily hydrolyzes at neutral or acidic pH. nih.gov The hydrolysis half-lives for sodium N-methyldithiocarbamate in buffered solutions at 25 °C are approximately 180 hours at pH 7 and 45.6 hours at pH 9. epa.gov

The degradation of dithiocarbamates can lead to the formation of several products. In acidic solutions, sodium methyldithiocarbamate breaks down into carbon disulfide, hydrogen sulfide (B99878), methylamine (B109427), and methyl isothiocyanate. nih.gov

Table 1: Hydrolysis Half-life of Sodium N-methyldithiocarbamate (SNMDC) at 25 °C

| pH | Half-life (hours) |

|---|---|

| 7 | ~180 |

Data extrapolated from studies on the closely related compound, sodium N-methyldithiocarbamate. epa.gov

The rate of decomposition of dithiocarbamates is significantly affected by both pH and temperature. Generally, hydrolysis is more rapid in acidic and neutral solutions and slower in alkaline solutions. epa.gov For sodium N-methyldithiocarbamate, decomposition is maximized at a pH of 9.5 and decreases with increasing acidity. nih.gov

Temperature also plays a crucial role in the degradation kinetics. An increase in temperature generally leads to a more rapid decomposition. For instance, the hydrolysis half-life of sodium N-methyldithiocarbamate at pH 7 decreases from approximately 180 hours at 25 °C to 27.4 hours at 40 °C. At pH 9, the half-life decreases from 45.6 hours at 25 °C to 19.4 hours at 40 °C. epa.gov The degradation of the primary breakdown product, MITC, is also accelerated by increasing temperature. usda.gov

Table 2: Effect of Temperature on the Hydrolysis Half-life of Sodium N-methyldithiocarbamate (SNMDC)

| pH | Temperature (°C) | Half-life (hours) |

|---|---|---|

| 7 | 25 | ~180 |

| 7 | 40 | ~27.4 |

| 9 | 25 | ~45.6 |

Data extrapolated from studies on the closely related compound, sodium N-methyldithiocarbamate. epa.gov

Redox Chemistry of this compound

The redox behavior of dithiocarbamates is a key aspect of their chemistry, influencing their reactivity and interactions. The dithiocarbamate functional group is redox-active and can undergo oxidation. rsc.org

The dithiocarbamate ligand itself is relatively easily oxidized. rsc.org This redox activity plays a significant role in the chemistry of their metal complexes, where electron transfer processes can be centered on either the metal or the ligand. The ability of dithiocarbamates to stabilize a wide range of metal oxidation states is a notable feature of their coordination chemistry. wikipedia.org This is attributed to the resonance between the dithiocarbamate and thioureide forms, which imparts both soft and hard donor characteristics to the ligand. rsc.org

While specific data on the oxidation states and electron transfer properties of this compound are not available, the general principles of dithiocarbamate redox chemistry suggest that the sulfur atoms are susceptible to oxidation.

The electrochemical properties of dithiocarbamates have been studied, often in the context of their metal complexes. bohrium.com The redox behavior is influenced by the substituents on the nitrogen atom and the nature of the metal center in complexes. The electrochemistry of non-complexed dithiocarbamate ligands at inert electrodes typically involves oxidation, leading to dimerization or the formation of S-S bonds. bohrium.com

Given the redox-active nature of the dithiocarbamate moiety, it is plausible that this compound could be employed in electrochemical applications, although specific examples are not documented in the literature. The general electrochemical reactivity of dithiocarbamates suggests potential for use in sensors or as redox mediators, contingent on the specific properties of the methyl ester derivative.

Coordination Chemistry and Metal Complex Formation with this compound

Dithiocarbamates are highly versatile chelating ligands that form stable complexes with a wide array of transition metals and main group elements. nih.gov The two sulfur atoms of the dithiocarbamate group act as donor atoms, typically forming a four-membered chelate ring with the metal ion.

The coordination chemistry of dithiocarbamates is extensive, with numerous examples of complexes synthesized and structurally characterized. nih.govderpharmachemica.comscience.govrsc.org These complexes exhibit a variety of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and its oxidation state. nih.gov

Commonly, metal dithiocarbamate complexes are synthesized via salt metathesis reactions between an alkali metal dithiocarbamate salt and a metal halide. wikipedia.org While specific studies on the coordination of this compound with metal ions are not prevalent, its structural similarity to other dithiocarbamate ligands suggests it would act as a bidentate ligand, coordinating through its two sulfur atoms.

The nature of the substituents on the nitrogen atom can influence the electronic and steric properties of the dithiocarbamate ligand, which in turn affects the stability and structure of the resulting metal complexes. The methyl group on the nitrogen in this compound is relatively small, which would likely allow for the formation of stable complexes with a range of metal ions without significant steric hindrance.

The formation of metal complexes can significantly alter the chemical and physical properties of the dithiocarbamate ligand, including its redox potential and reactivity. The study of such complexes is an active area of research with applications in catalysis, materials science, and medicine. science.gov

Table 3: Common Geometries of Transition Metal Dithiocarbamate Complexes

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Ni(II) | 4 | Square Planar |

| Cu(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Co(II) | 4 | Tetrahedral |

This table represents general trends for dithiocarbamate complexes and is not specific to this compound. wikipedia.orgrsc.org

Ligand Properties and Chelation Modes (e.g., formation of complexes with metal ions)

This compound, belongs to the dithiocarbamate class of compounds, which are recognized as highly versatile mono-anionic chelating ligands. researchgate.net These ligands are capable of forming stable complexes with a wide array of transition metals as well as main group elements, lanthanides, and actinides. researchgate.net The defining feature of their coordinating ability lies in the dithiocarbamate moiety (-NC(S)S-).

The primary chelation mode for dithiocarbamates, including the methyl-, methyl ester derivative, is as a bidentate ligand, coordinating to a central metal ion through both sulfur atoms. nih.gov This forms a stable four-membered chelate ring. The coordination is generally symmetrical, meaning both metal-sulfur bond lengths are similar. researchgate.net This bidentate chelation is a result of the delocalization of the nitrogen lone pair electrons across the dithiocarbamate framework, leading to significant double bond character in the C-N bond and enhancing the donor capacity of the sulfur atoms.

While symmetrical bidentate chelation is the most common, other coordination modes such as monodentate (coordinating through one sulfur atom) and anisobidentate (coordinating through both sulfur atoms but with unequal bond lengths) are also known. researchgate.net The specific chelation mode can be influenced by factors like the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the nitrogen atom. sysrevpharm.org The strong chelating nature of dithiocarbamates makes them effective in applications such as the separation of metal ions from aqueous solutions through solvent extraction. nih.gov

| Property | Description |

|---|---|

| Typical Donors | Two sulfur atoms |

| Common Chelation Mode | Symmetrical bidentate |

| Other Possible Modes | Monodentate, Anisobidentate, Bidentate-bridging |

| Charge | Mono-anionic |

| Resulting Structure | Forms stable four-membered chelate rings with metal ions |

Synthesis and Characterization of Novel Metal-Dithiocarbamate Complexes

The synthesis of metal complexes with dithiocarbamate ligands typically follows a straightforward procedure. The process generally begins with the in situ formation of the dithiocarbamate salt. For this compound, the precursor salt, sodium or potassium N-methyldithiocarbamate, is first synthesized. This is achieved by reacting methylamine with carbon disulfide in the presence of a base like sodium hydroxide (B78521). nih.govderpharmachemica.com

Once the dithiocarbamate salt is prepared, it is reacted with a suitable metal salt (commonly a halide, such as MCl₂) in a specific molar ratio, often 2:1 (ligand:metal). orientjchem.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) with stirring at room temperature or under reflux to yield the desired metal complex as a precipitate. nih.govderpharmachemica.com The resulting solid complex can then be filtered, washed with solvents like water and methanol to remove impurities, and dried. derpharmachemica.com

A wide range of analytical techniques is employed to characterize these newly synthesized complexes and elucidate their structures:

Elemental Analysis (C, H, N, S): Confirms the empirical formula of the complex. orientjchem.org

Infrared (FT-IR) Spectroscopy: Provides crucial information about the ligand's coordination mode. A key diagnostic feature is the C-N stretching frequency (thioureide band), which typically appears in the 1450-1550 cm⁻¹ region. The position of this band indicates the degree of double-bond character, and a single sharp band for the C-S stretch (around 950-1050 cm⁻¹) suggests a symmetrical bidentate coordination. nih.gov

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps in determining its geometry (e.g., octahedral, tetrahedral, or square planar). orientjchem.org

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Used to confirm the structure of the ligand and diamagnetic complexes. orientjchem.orgnih.gov

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. orientjchem.org

Molar Conductance Measurements: Indicates whether the complex is an electrolyte or non-electrolyte in solution, confirming if the ligands are coordinated or present as counter-ions. orientjchem.orgnih.gov

These characterization methods have shown that dithiocarbamate ligands can form complexes with various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and its coordination number. orientjchem.org

| Spectroscopic Technique | Typical Region/Observation | Information Obtained |

|---|---|---|

| FT-IR (ν C-N) | 1450-1550 cm⁻¹ | Indicates double bond character of the thioureide bond. |

| FT-IR (ν C-S) | 950-1050 cm⁻¹ | A single band suggests symmetric bidentate coordination. |

| UV-Vis | ~250-400 nm | π→π* and n→π* transitions within the ligand. |

| UV-Vis | > 400 nm | d-d transitions and charge transfer bands, indicative of geometry. |

Reaction Mechanisms of this compound in Organic Transformations

Role as a Leaving Group or Nucleophile

The chemical reactivity of this compound in organic transformations is predominantly characterized by its nucleophilic nature. The dithiocarbamate moiety contains sulfur atoms with available lone pairs of electrons, making them effective nucleophiles. uni-muenchen.de Studies have shown that dithiocarbamate anions are significantly more nucleophilic than their corresponding oxygen analogues (e.g., carbonates). uni-muenchen.de

The sulfur atoms can attack electrophilic carbon centers, leading to substitution reactions. A classic example is the reaction with alkyl halides, where the dithiocarbamate acts as a nucleophile to displace the halide, forming a new carbon-sulfur bond. uni-muenchen.de The high nucleophilicity is attributed to the soft nature of the sulfur atom and the electron-donating effect from the nitrogen atom.

Conversely, the role of the methyl dithiocarbamate group as a leaving group is less common. The effectiveness of a leaving group is related to its stability as an independent species, which often correlates with the pKa of its conjugate acid. youtube.com While the dithiocarbamate anion is stabilized by resonance, it is generally a potent nucleophile, which is the inverse of a good leaving group. In reactions where the molecule undergoes substitution, it is more likely that another part of the molecule will be displaced. For instance, in methylation reactions involving S-adenosyl methionine (SAM), a biological methylating agent, the electrophilic methyl group is attached to a positively charged sulfur atom, which makes the resulting neutral sulfide an excellent leaving group. libretexts.orglibretexts.org A similar principle would apply to a dithiocarbamate derivative if it were activated to create a positive charge on one of the sulfur atoms.

Applications in C-S and C-N Bond Formations

Applications in C-S Bond Formations

The inherent nucleophilicity of the sulfur atoms in this compound makes it a useful reagent for the formation of carbon-sulfur (C-S) bonds. This reactivity is leveraged in nucleophilic substitution reactions where the dithiocarbamate displaces a suitable leaving group. The formation of C-S bonds is a cornerstone of organosulfur chemistry, and dithiocarbamates provide a reliable method for introducing sulfur-containing functional groups into organic molecules. rsc.org For example, reacting the sodium salt of N-methyldithiocarbamate with an alkyl halide (R-X) results in the formation of a new dithiocarbamate ester (CH₃NHC(S)SR) and sodium halide, effectively creating a new S-R bond. This type of transformation is valuable in the synthesis of fungicides, pesticides, and precursors for materials science applications where specific sulfur linkages are required. nih.govresearchgate.net

Applications in C-N Bond Formations

The direct application of this compound in carbon-nitrogen (C-N) bond formation is not a prominent feature of its reactivity profile. C-N bond formation reactions typically involve the reaction of a nucleophilic nitrogen source with a carbon electrophile, or vice versa. nptel.ac.in In the structure of methyl N-methylcarbamodithioate, the nitrogen atom is already tertiary (considering the resonance structure with a C=N double bond) and its lone pair is delocalized into the dithiocarbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, making it a poor candidate for attacking a carbon electrophile.

While the molecule itself is not typically a reagent for C-N bond formation, dithiocarbamates as a class are synthesized from amines, which are primary reagents in C-N bond-forming reactions like the Gabriel synthesis or Buchwald-Hartwig amination. nptel.ac.in Therefore, the relevance of this compound to C-N bond formation is more closely tied to its synthesis from a primary amine (methylamine) rather than its subsequent reactions. nih.gov

Applications in Advanced Material Science Research Involving Carbamodithioic Acid, Methyl , Methyl Ester

Nanomaterial Synthesis and Functionalization Studies

Dithiocarbamates, including Carbamodithioic acid, methyl-, methyl ester, play a dual role in nanoscience: as precursors for the synthesis of nanoparticles and as ligands for the functionalization of their surfaces.

Metal complexes of dithiocarbamates are highly effective single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles, including quantum dots. bohrium.comacs.org In this approach, a metal-dithiocarbamate complex is synthesized, which contains the required metal and sulfur atoms linked by M-S bonds within a single molecule. The thermal decomposition of this SSP, typically in a high-boiling point solvent (a solvothermal process), breaks the ligand's C-S bonds and leads to the formation of the corresponding metal sulfide nanocrystal. acs.orgacs.org

The use of SSPs offers significant advantages for nanoparticle synthesis:

Stoichiometric Control: The fixed metal-to-sulfur ratio in the precursor molecule allows for precise control over the stoichiometry of the resulting nanoparticle. bohrium.com

Lower Decomposition Temperatures: The pre-existing M-S bonds often allow for lower reaction temperatures compared to methods using separate metal and sulfur sources.

Tunable Properties: By carefully controlling reaction parameters such as temperature, time, and the presence of capping agents, the size, shape, and crystalline phase of the nanoparticles can be engineered, thereby tuning their optical and electronic properties. bohrium.comrsc.org

This method has been successfully used to synthesize a wide range of binary (e.g., CdS, ZnS), ternary, and even quaternary metal sulfide nanoparticles. bohrium.comnih.gov While many studies use N,N-diethyldithiocarbamate, the principle applies to other dithiocarbamates, where the organic substituents on the nitrogen atom can influence the precursor's solubility, volatility, and decomposition temperature.

The dithiocarbamate (B8719985) group is an excellent ligand for functionalizing the surfaces of various nanostructures, particularly noble metal nanoparticles such as gold (Au) and silver (Ag). researching.cnvaporpulse.com The two sulfur atoms of the dithiocarbamate moiety form a strong bidentate chelate with surface metal atoms, providing a robust anchor for the ligand. researchgate.net

This strong binding makes dithiocarbamates highly effective capping agents, which stabilize nanoparticles in colloidal suspension and prevent their aggregation. vaporpulse.comnih.gov Research has shown that dithiocarbamate ligands can offer superior long-term stability to nanoparticle colloids compared to more commonly used thiol ligands. researchgate.net

The functionalization process typically involves mixing a solution of pre-synthesized nanoparticles with the dithiocarbamate ligand, which then self-assembles on the nanoparticle surface. By using a dithiocarbamate that also contains a desired functional group (e.g., an amine, carboxylic acid, or a polymer chain), the surface of the nanoparticle can be tailored for specific applications. researchgate.net For instance, polyamines modified with dithiocarbamate anchors have been used to create a robust, thin, amine-functionalized layer on gold nanoparticles. researchgate.net This functional layer can then be used for the subsequent assembly of polyelectrolyte layers or the attachment of biological molecules, demonstrating the utility of dithiocarbamate-based surface modification in creating complex, functional nanostructures. researchgate.netharvard.edu

| Application Area | Role of Dithiocarbamate | Key Advantages | Example Nanomaterials | Reference |

|---|---|---|---|---|

| Nanoparticle Synthesis | Single-Source Precursor (in a metal complex) | Stoichiometric control, lower decomposition T | CdS, ZnS, FeS quantum dots | bohrium.comacs.org |

| Surface Functionalization | Capping Agent / Surface Ligand | Robust binding, high stability, platform for further functionalization | Gold (Au) and Silver (Ag) nanoparticles | researching.cnvaporpulse.comresearchgate.net |

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Research

The properties that make metal-dithiocarbamate complexes suitable as SSPs for nanoparticle synthesis also make them excellent candidates for the deposition of thin films using vapor-phase techniques.

Chemical Vapor Deposition (CVD) is a process used to produce high-quality, high-performance solid thin films. In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal-dithiocarbamate complexes have been successfully employed as SSPs in a variant of CVD called Aerosol-Assisted Chemical Vapor Deposition (AACVD). bohrium.comnih.gov In AACVD, a solution of the precursor is aerosolized and transported to a heated substrate, where decomposition and film formation occur. This method is advantageous for precursors with low volatility but good solubility. nih.gov

Using this technique, various metal sulfide thin films, including SnS and FeS, have been deposited using organotin and iron dithiocarbamate complexes, respectively. bohrium.comacs.org The deposition temperature is a critical parameter that influences the phase, crystallinity, and morphology of the resulting film. bohrium.com

Atomic Layer Deposition (ALD) is a more advanced thin-film deposition technique that allows for atomic-level control over film thickness and conformality. sciopen.com ALD is based on sequential, self-limiting surface reactions. The development of suitable precursors is a critical area of ALD research. An ideal ALD precursor must be volatile, thermally stable within the ALD temperature window, and exhibit self-limiting reactivity with the substrate surface.

The use of dithiocarbamate complexes in ALD is an emerging area of research. For example, gold(III) dithiocarbamate complexes have been screened for their potential as ALD precursors. researching.cn Specifically, the complex [Me₂Au{S₂CNEt₂}] was found to have suitable thermal properties and, when used with ozone (O₃) as a co-reactant, demonstrated self-limited growth of highly conductive, polycrystalline gold thin films at 180 °C. researching.cn This finding highlights the potential of dithiocarbamate complexes as a valuable class of precursors for the ALD of both metallic and metal sulfide films, opening new avenues for the precise fabrication of nanoscale electronic and optical devices.

Following a comprehensive review of scientific literature and research databases, no specific studies or published data were identified detailing the application of "this compound" in the field of advanced material science, particularly concerning the deposition of metal sulfide thin films or the exploration of their properties and growth mechanisms.

The search for direct applications of this specific chemical compound as a precursor or component in the synthesis of advanced materials did not yield any relevant findings. Consequently, the following sections on the deposition of metal sulfide thin films and the exploration of their properties remain unaddressed due to the absence of research focused on "this compound" in these areas.

Further research would be required to explore the potential of "this compound" as a precursor for metal sulfide thin films and to characterize the properties and growth mechanisms of any resulting films.

Biological Activity and Mechanistic Elucidation in Non Mammalian Systems

Herbicidal and Plant Growth Regulation Effects

While primarily known for their fungicidal properties, dithiocarbamates also exhibit herbicidal and plant growth regulatory effects. Metam (B94612) sodium, a related compound, is used as a pre-plant herbicide to control germinating weed seeds and seedlings.

The herbicidal action of dithiocarbamates is also linked to their ability to inhibit key enzyme systems in plants. Similar to their effect on fungi, they can disrupt metal-dependent enzymes and those with sulfhydryl groups, which are essential for various metabolic processes in plants, including photosynthesis and respiration. The degradation of dithiocarbamates to methyl isothiocyanate (MITC) is a key step in their herbicidal activity, as MITC is a potent biocide.

The application of dithiocarbamates can have both inhibitory and, in some contexts, indirectly stimulatory effects on plant growth. As herbicides, their primary function is to inhibit the growth of unwanted plants. However, by controlling soil-borne pathogens and weeds, these compounds can create a more favorable environment for crop growth, indirectly stimulating healthier development and potentially increasing yields. For instance, soil fumigation with metam sodium has been shown to reduce the incidence of diseases like Phytophthora root and crown rot in bell peppers, leading to improved plant health.

Insecticidal and Pest Control Research

The biocidal activity of dithiocarbamates extends to insects and other pests. Metam sodium and related compounds are registered for use as insecticides and nematicides. The mechanism of action in these organisms is believed to be similar to that in fungi and plants, involving the disruption of essential enzyme systems. The broad-spectrum activity of these compounds makes them effective against a wide range of soil-borne pests.

Neurophysiological and Biochemical Targets in Insect Systems

Methyl isothiocyanate functions as a multi-site inhibitor, disrupting general cellular processes in insects rather than targeting a specific site in the nervous system. irac-online.orgmdpi.comirac-online.org The primary biochemical mechanism involves the inactivation of essential enzymes through its reaction with sulfhydryl groups (-SH) on proteins. irac-online.org This non-specific action leads to widespread disruption of metabolic and cellular functions, ultimately resulting in toxicity.

Research into the specific enzymatic targets has provided further insight. Studies on the red imported fire ant, Solenopsis invicta, have investigated the inhibitory effects of various isothiocyanates, including compounds structurally related to MITC. These studies demonstrated that isothiocyanates can significantly inhibit the activity of key detoxification and metabolic enzymes.

| Enzyme | Effect of Isothiocyanates | Target Organism |

| Esterase (EST) | Inhibition | Solenopsis invicta (Red Imported Fire Ant) |

| Glutathione S-transferase (GST) | Inhibition | Solenopsis invicta (Red Imported Fire Ant) |

| Acetylcholinesterase (AChE) | No significant inhibition | Solenopsis invicta (Red Imported Fire Ant) |

This table summarizes the observed effects of isothiocyanates on key enzymes in the red imported fire ant, based on available research findings. researchgate.netresearchgate.net

The inhibition of esterases and Glutathione S-transferases, which are crucial for detoxification of foreign compounds and normal metabolism, represents a key biochemical impact. researchgate.netresearchgate.net Notably, acetylcholinesterase, the primary target for organophosphate and carbamate (B1207046) insecticides, is not significantly inhibited, distinguishing MITC's mode of action from these major insecticide classes. researchgate.netresearchgate.net

Resistance Mechanisms in Pest Populations